![molecular formula C10H12N4S2 B12900958 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione CAS No. 90180-65-7](/img/structure/B12900958.png)
5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: is a heterocyclic compound that features a thiadiazole ring substituted with a dimethylamino group and a phenylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science field, the compound is explored for its potential use in the development of organic semiconductors and other electronic materials due to its conjugated system and electron-donating properties.
作用機序
The mechanism of action of 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.
類似化合物との比較
1,3,4-Thiadiazole-2-thione: A simpler analog without the dimethylamino and phenylamino substitutions.
4-(Dimethylamino)phenyl)-1,3,4-thiadiazole: Lacks the thione group but retains the dimethylamino and phenylamino substitutions.
Uniqueness: The presence of both the dimethylamino and phenylamino groups in 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione provides unique electronic properties and potential for diverse chemical reactivity. This makes it distinct from other thiadiazole derivatives and valuable for specific applications in medicinal and materials chemistry.
特性
CAS番号 |
90180-65-7 |
|---|---|
分子式 |
C10H12N4S2 |
分子量 |
252.4 g/mol |
IUPAC名 |
5-[4-(dimethylamino)anilino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H12N4S2/c1-14(2)8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,1-2H3,(H,11,12)(H,13,15) |
InChIキー |
TVCQOKLINBZYGA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC2=NNC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


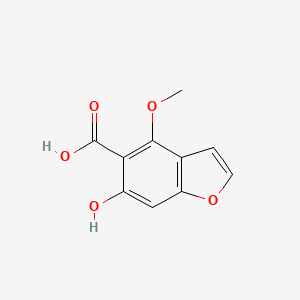
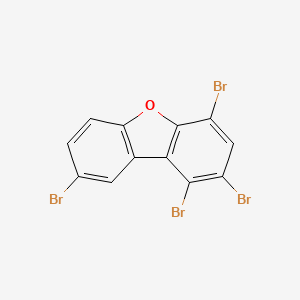
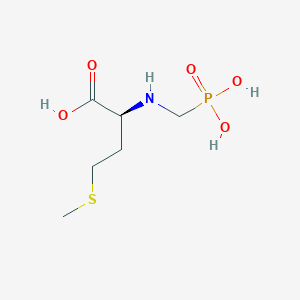
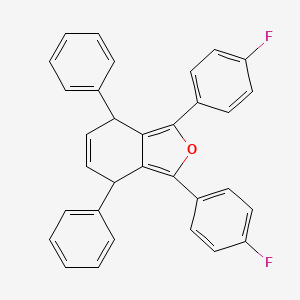
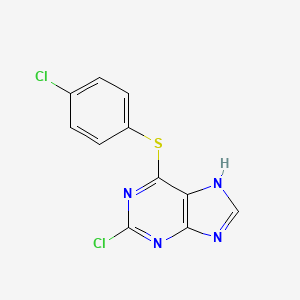








![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
